
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). It has gained significant attention in the scientific community due to its potential applications in cancer therapy and other diseases.
科学的研究の応用
Inhibitors of Blood Platelet Aggregation
Compounds structurally related to "N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide" have been studied for their potential to inhibit blood platelet aggregation, which is a crucial process in the formation of blood clots. For example, substituted alpha-methylbenzyl and tricyclic arylalkyl lactamimides have shown effectiveness in inhibiting in vitro aggregation of human blood platelets induced by ADP, with minimal release of procoagulant platelet factor 3 (Grisar, Claxton, & Mackenzie, 1976).
Material Synthesis and Characterization
Research on oxamide derivatives, including studies on their intramolecular hydrogen bonding, synthesis, and structural characterization, provides insights into the potential material applications of "N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide." These studies contribute to the understanding of molecular structures and interactions that are crucial for the development of new materials with specific properties (Martínez-Martínez et al., 1998).
Synthesis and Biochemical Studies
The synthesis and characterization of novel polymers and compounds with specific functionalities highlight the importance of structural design in achieving desired biochemical and pharmacological effects. Studies on compounds such as "CP-96,345" and related nonpeptide antagonists of the substance P (NK1) receptor illustrate the potential for designing molecules with high specificity and selectivity towards biological targets (Snider et al., 1991).
特性
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-28-19-8-6-17(7-9-19)14-23-21(26)22(27)24-15-20(18-10-13-29-16-18)25-11-4-2-3-5-12-25/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFRCHFWUDXRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)
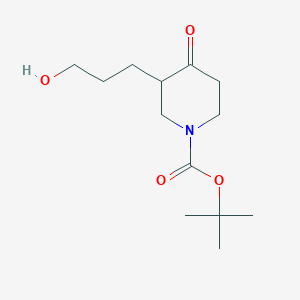
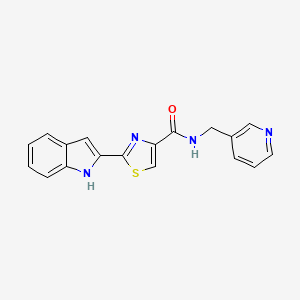

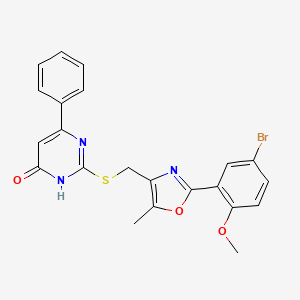
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2762979.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2762980.png)
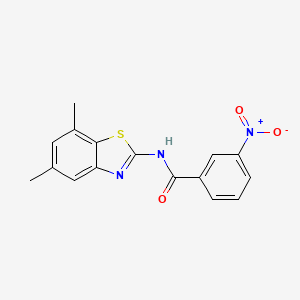

amino}thiophene-2-carboxamide](/img/structure/B2762985.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide](/img/structure/B2762986.png)
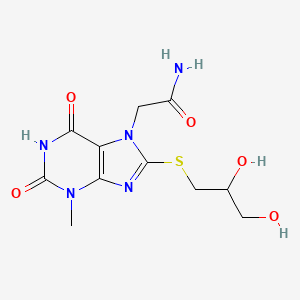
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2762989.png)